(8S)-8-Hydroxy-tetradecanoic Acid-d11
Description
Properties
Molecular Formula |
C₁₄H₁₇D₁₁O₃ |
|---|---|
Molecular Weight |
255.44 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Chain Length: (8S)-8-Hydroxy-tetradecanoic Acid-d11 (C14) is shorter than 8-hydroxyoctadecanoic acid (C18) and 13(S)-hydroxyoctadecanoic acid (C18), which may influence its solubility, membrane permeability, and metabolic pathways. Shorter chains generally exhibit lower hydrophobicity .
- Hydroxyl Position: The 8th position of the hydroxyl group in the deuterated compound contrasts with 13(S)-hydroxyoctadecanoic acid (13th position) and 16-hydroxyhexadecanoic acid (16th position). Positional differences affect biological activity; for example, mid-chain hydroxy fatty acids are often involved in signaling, while terminal hydroxyls are common in cutin polymers .
- Stereochemistry: The S-configuration distinguishes it from 8(R)-hydroxyoctadecanoic acid, which may interact differently with enzymes or receptors. Stereospecificity is critical in biochemical pathways, as seen in prostaglandin synthesis .
- Deuterium Substitution: The d11 label provides a unique isotopic signature absent in non-deuterated analogs, enabling precise tracking in metabolic studies .
Research Findings
- 13(S)-Hydroxyoctadecanoic acid (): Classified as non-hazardous and used in high-purity laboratory settings. Its anti-inflammatory properties are under investigation, though its long chain may limit cellular uptake compared to C14 analogs .
- 8-Hydroxyoctadecanoic acid (): Limited literature exists, but its detection in biological samples suggests a role as a biomarker for oxidative stress .
- 8(R)-Hydroxyoctadecanoic acid (): The R-configuration alters its interaction with lipoxygenases, highlighting the importance of stereochemistry in enzyme-substrate specificity .
Preparation Methods
Enamine Formation and Alkylation
-
Starting Materials : A deuterated enamine precursor is prepared by reacting pyrrolidine with deuterated alkyl ketones (e.g., 8-keto-tetradecanoic acid-d11). The deuterium is introduced at the α-position of the ketone via deuteration with D₂O or LiAlD₄.
-
Coupling Reaction : The enamine is coupled with a bromoalkanoic acid derivative (e.g., 6-bromohexanoic acid) under inert conditions (N₂ atmosphere) at 50–60°C for 12–24 hours. The reaction is monitored via GC or HPLC to track the disappearance of starting materials.
Hydrolysis and Cyclization
-
Acid Quenching : The reaction mixture is quenched with aqueous HCl (1:1 v/v) and refluxed to hydrolyze the enamine, yielding a diketone intermediate.
-
Base-Catalyzed Cyclization : The diketone is treated with KOH in methanol under reflux (65°C, 6 hours) to form the ketoacid. Subsequent hydrogenation with Pd/C and D₂ gas introduces additional deuterium atoms at unsaturated positions.
Table 1: Key Reaction Parameters for Enamine-Based Synthesis
| Step | Conditions | Yield (%) | Deuterium Incorporation |
|---|---|---|---|
| Enamine Formation | Pyrrolidine, D₂O, 50°C, 12 h | 85 | 5 positions |
| Alkylation | N₂, 60°C, THF, 24 h | 78 | 2 positions |
| Hydrogenation | Pd/C, D₂, 70°C, 6 h | 92 | 4 positions |
Biocatalytic Production Using Recombinant Enzymes
The enzymatic synthesis of 8-hydroxy fatty acids, as demonstrated in PubMed 27997074 , offers a stereoselective route. Here, 8,11-linoleate diol synthase (8,11-LDS) from Penicillium chrysogenum hydroxylates unsaturated fatty acids at the 8th position. For deuterated derivatives:
Substrate Engineering
-
Deuterated Linoleic Acid : Linoleic acid-d11 is synthesized via deuteration of linoleic acid using D₂O and platinum catalysts. The deuterated substrate is then fed to recombinant E. coli expressing 8,11-LDS.
-
Reaction Optimization : Optimal conditions include pH 7.0, 25°C, and 10 g/L substrate, achieving 60% conversion to 8-hydroxy products in 1 hour.
Stereochemical Control
Table 2: Biocatalytic Synthesis Parameters
| Parameter | Value | Outcome |
|---|---|---|
| Substrate | Linoleic acid-d11 | 8-Hydroxy product |
| Enzyme Load | 20 g/L cells | 6.0 g/L productivity |
| Stereoselectivity | >99% (S) | HPLC chiral analysis |
Deuterium Incorporation Strategies
Isotopic Exchange Reactions
-
Acid-Catalyzed Exchange : The carboxylic acid group of tetradecanoic acid undergoes H/D exchange in D₂O with H₂SO₄ (0.1 M, 100°C, 48 h), introducing deuterium at the α-position.
-
Radical Deuteration : Photochemical reactions with D₂ and benzophenone generate deuterium radicals, replacing hydrogen atoms at non-hydroxylated positions.
Synthetic Challenges
-
Regioselectivity : Ensuring deuterium incorporation at 11 positions without affecting the hydroxyl group requires orthogonal protecting groups (e.g., silyl ethers).
-
Purification : Silica gel chromatography (10% EtOAc/cyclohexane) removes non-deuterated byproducts, as outlined in RSC PDF d1gc02251b .
Analytical Characterization
Mass Spectrometry
-
High-Resolution MS : Molecular ion peak at m/z 255.3 [M+H]⁺ confirms 11 deuterium atoms (calc. 255.29 for C₁₄D₁₁H₁₇O₃).
Q & A
Basic Research Questions
Q. What are the recommended protocols for safe handling, storage, and disposal of (8S)-8-Hydroxy-tetradecanoic Acid-d11 in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood .
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent degradation .
- Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize small quantities with dilute NaOH before disposal .
Q. How can researchers confirm the structural integrity and enantiomeric purity of (8S)-8-Hydroxy-tetradecanoic Acid-d11?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify deuterium labeling at specific positions and assess stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., M+11 for deuterated species) and isotopic distribution .
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® columns) with hexane-isopropanol mobile phases to validate enantiomeric excess (>98%) .
Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-UV/ELSD : Use C18 columns with gradient elution (water-acetonitrile + 0.1% formic acid) to separate hydroxylated byproducts. Calibrate with certified reference standards .
- Gas Chromatography (GC-MS) : Detect volatile degradation products (e.g., aldehydes or ketones) under splitless injection mode .
Advanced Research Questions
Q. How can isotopic effects of deuterium substitution on metabolic stability be systematically evaluated in in vitro assays?
- Methodological Answer :
- Comparative Studies : Co-incubate deuterated and non-deuterated analogs in hepatocyte or microsomal assays. Monitor half-life () via LC-MS/MS .
- Isotope Tracing : Use -NMR or isotope-ratio MS to track deuterium retention in metabolites .
- Data Interpretation : Apply kinetic isotope effect (KIE) models to distinguish metabolic pathway alterations from non-specific degradation .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Variable Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C) with matched cell lines (e.g., HEK293 vs. HepG2) .
- Purity Reassessment : Re-analyze legacy samples for batch-specific impurities (e.g., oxidation products) using HPLC-DAD .
- Data Harmonization : Apply multivariate regression to isolate confounding variables (e.g., serum concentration in cell media) .
Q. How can degradation pathways be characterized under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (hydrolytic) for 14 days. Monitor degradation via LC-MS .
- Mechanistic Probes : Use -labeling in aqueous buffers to trace hydroxylation or esterification pathways .
Q. What advanced chromatographic methods mitigate matrix interference in biological samples during pharmacokinetic studies?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use mixed-mode sorbents (e.g., Oasis® MCX) to isolate the compound from plasma proteins and lipids .
- Matrix-Matched Calibration : Prepare standards in analyte-free biological fluid to correct for ion suppression/enhancement in LC-MS/MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
